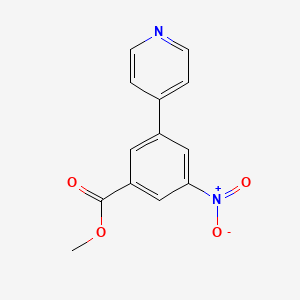
Benzoic acid, 3-nitro-5-(4-pyridinyl)-, methyl ester
Cat. No. B8710067
Key on ui cas rn:
1214383-37-5
M. Wt: 258.23 g/mol
InChI Key: GQRVATBVRHIZKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08785468B2
Procedure details


To a suspension of 3-bromo-5-nitrobenzoic acid 45.1.A (10.0 g, 40.7 mmol, available from Apollo) and pyridin-4-ylboronic acid (7.40 g, 60.9 mmol) in toluene (100 mL) was added 1,1′-Bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane complex (3.3 g, 4.07 mmol), and 2M Na2CO3 aqueous (100 mL). The mixture was stirred for 3 hours at 90° C. at which time the mixture was condensed. The residue was dissolved in water (200 mL) and washed with EtOAc (50 mL). The water layer was then condensed, the residue was triturated with methanol (200 mL), and then filtered. Sulfuric acid (5 mL) was then added to the mother liquor and stirred at reflux overnight. The mixture was then concentrated, neutralized with saturated aqueous NaHCO3 (100 mL), and extracted with DCM (2×100 mL). The combined organic layers were then concentrated to afford methyl 3-nitro-5-(pyridin-4-yl)benzoate 45.1.B (5.60 g, 53% yield) which was used in the next step without any further purification.





Yield
53%
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([N+:11]([O-:13])=[O:12])[CH:10]=1)[C:5]([OH:7])=[O:6].[N:14]1[CH:19]=[CH:18][C:17](B(O)O)=[CH:16][CH:15]=1.[C:23]([O-])([O-])=O.[Na+].[Na+]>C1(C)C=CC=CC=1.O>[N+:11]([C:9]1[CH:8]=[C:4]([CH:3]=[C:2]([C:17]2[CH:18]=[CH:19][N:14]=[CH:15][CH:16]=2)[CH:10]=1)[C:5]([O:7][CH3:23])=[O:6])([O-:13])=[O:12] |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(C(=O)O)C=C(C1)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
7.4 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=C(C=C1)B(O)O
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Two
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
90 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for 3 hours at 90° C. at which time the mixture
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
condensed
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with EtOAc (50 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
condensed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was triturated with methanol (200 mL)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Sulfuric acid (5 mL) was then added to the mother liquor
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux overnight
|
|
Duration
|
8 (± 8) h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The mixture was then concentrated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with DCM (2×100 mL)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The combined organic layers were then concentrated
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(=O)OC)C=C(C1)C1=CC=NC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.6 g | |
| YIELD: PERCENTYIELD | 53% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
